Conformational Analysis: Axial 2-Chlorine in 2,3,3-Trichlorotetrahydropyran vs. Tetrachloro Analog by 35Cl NQR
A 35Cl nuclear quadrupole resonance (NQR) study at 77 K compared 2,3,3-trichlorotetrahydropyran (compound II) with 2,2,3,3-tetrachlorotetrahydropyran (compound I). For the tetrachloro analog (I), an anomeric shift of ca. 2.4 MHz was observed between the chlorine atoms in the 2-position. In contrast, analysis of 2,3,3-trichlorotetrahydropyran (II) indicates that the single 2-chlorine atom adopts an axial position in the solid state, a stereochemical arrangement not possible in the tetrachloro derivative due to additional substitution [1]. This axial conformation positions the C–Cl bond for stereoelectronically favored nucleophilic displacement.
| Evidence Dimension | 2-Chlorine Conformation (Solid State at 77 K) |
|---|---|
| Target Compound Data | Axial position of 2-chlorine |
| Comparator Or Baseline | 2,2,3,3-Tetrachlorotetrahydropyran: Anomeric shift of ca. 2.4 MHz between 2-position chlorines |
| Quantified Difference | Qualitative difference: axial vs. non-axial preference; tetrachloro analog exhibits anomeric shift of ca. 2.4 MHz |
| Conditions | 35Cl NQR spectroscopy at 77 K in the solid state |
Why This Matters
Conformational preference dictates reactivity in stereoselective transformations; axial leaving group orientation enables distinct reaction pathways unavailable to the tetrachloro analog.
- [1] Sabir, M., Smith, J. A. S., Riobé, O., Lebouc, A., Delaunay, J., & Cousseau, J. F. (1977). Conformational studies of chlorotetrahydropyrans by nuclear quadrupole resonance spectroscopy. Journal of the Chemical Society, Chemical Communications, 19–20. View Source
